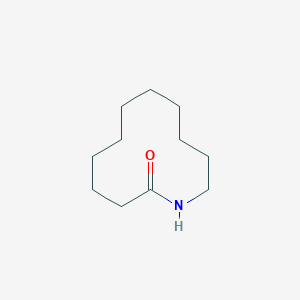
α-Cyano-4-methoxyzimtsäure
Übersicht
Beschreibung
Alpha-Cyano-4-methoxycinnamic acid is a derivative of cinnamic acid, characterized by the presence of a cyano group (-CN) and a methoxy group (-OCH3) on the aromatic ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
Alpha-Cyano-4-methoxycinnamic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Wirkmechanismus
Target of Action
Alpha-Cyano-4-methoxycinnamic acid primarily targets monocarboxylic acid transporters (MCTs) . These transporters are responsible for the transport of lactate, pyruvate, and other monocarboxylic acids across the cell membrane . It also targets the mitochondrial pyruvate transporter . Additionally, it has been found to inhibit the monophenolase and diphenolase activity of mushroom tyrosinase .
Mode of Action
The compound acts as a specific inhibitor of monocarboxylic acid transport, including lactate and pyruvate transport . It is also reported to block β-cell apical anion exchange . Furthermore, it inhibits the monophenolase and diphenolase activity of mushroom tyrosinase .
Biochemical Pathways
The inhibition of monocarboxylic acid transporters by alpha-Cyano-4-methoxycinnamic acid can affect several biochemical pathways. These transporters play a crucial role in the transport of lactate and pyruvate , which are key intermediates in various metabolic pathways, including glycolysis and the citric acid cycle .
Pharmacokinetics
Given its potential toxicity, it is recommended to handle the compound with care .
Result of Action
Alpha-Cyano-4-methoxycinnamic acid has been found to inhibit the proliferation and induce apoptosis in human breast cancer cells . This effect was observed to be dose- and time-dependent . The compound was also found to inhibit the migration and invasion of MDA-231 cells in vitro .
Action Environment
The action of alpha-Cyano-4-methoxycinnamic acid can be influenced by various environmental factors. For instance, the compound should be stored in a well-ventilated place and the container should be kept tightly closed . The compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .
Biochemische Analyse
Biochemical Properties
Alpha-Cyano-4-methoxycinnamic acid acts as a specific inhibitor of monocarboxylic acid transport, including lactate and pyruvate transport . It is also reported to block β-cell apical anion exchange . This compound interacts with enzymes such as tyrosinase, where it inhibits the monophenolase activity and diphenolase activity .
Cellular Effects
In studies involving breast cancer cells (MCF-7, T47D, and MDA-231), treatment with Alpha-Cyano-4-methoxycinnamic acid resulted in a dose- and time-dependent decrease of cell proliferation, viability in colony formation assay, and programmed cell death (apoptosis) with minimal effects on non-tumoral cells .
Molecular Mechanism
The molecular mechanism of action of Alpha-Cyano-4-methoxycinnamic acid involves its ability to inhibit monocarboxylate transporters, thereby blocking the efflux of lactate . This results in an increase in intracellular lactate concentration, which can lead to a decrease in cell proliferation and induction of apoptosis .
Temporal Effects in Laboratory Settings
The effects of Alpha-Cyano-4-methoxycinnamic acid on cells have been observed to be both dose- and time-dependent
Metabolic Pathways
Alpha-Cyano-4-methoxycinnamic acid is involved in the metabolic pathway related to monocarboxylic acid transport
Transport and Distribution
Alpha-Cyano-4-methoxycinnamic acid is known to inhibit monocarboxylate transporters, which suggests that it may interact with these transporters during its distribution within cells
Subcellular Localization
Given its role as a monocarboxylate transporter inhibitor, it may be localized in areas where these transporters are present
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Alpha-Cyano-4-methoxycinnamic acid can be synthesized through the Knoevenagel condensation reaction. This involves the reaction of p-anisaldehyde (4-methoxybenzaldehyde) with cyanoacetic acid in the presence of a base such as piperidine. The reaction typically occurs under reflux conditions in an organic solvent like ethanol .
Industrial Production Methods: In industrial settings, the synthesis of alpha-Cyano-4-methoxycinnamic acid follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions: Alpha-Cyano-4-methoxycinnamic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products:
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of 4-methoxyphenylacetonitrile.
Substitution: Formation of nitro or halogenated derivatives of alpha-Cyano-4-methoxycinnamic acid.
Vergleich Mit ähnlichen Verbindungen
Alpha-Cyano-4-methoxycinnamic acid can be compared with other cinnamic acid derivatives:
Alpha-Cyano-4-hydroxycinnamic acid: Similar structure but with a hydroxyl group (-OH) instead of a methoxy group.
4-Methoxycinnamic acid: Lacks the cyano group and is primarily used for its UV-absorbing properties in sunscreens and other cosmetic products.
Cinnamic acid: The parent compound, widely used in the flavor and fragrance industry and as a precursor for various pharmaceuticals.
Alpha-Cyano-4-methoxycinnamic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
IUPAC Name |
(E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-10-4-2-8(3-5-10)6-9(7-12)11(13)14/h2-6H,1H3,(H,13,14)/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHNRJDDHTZZDZ-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1519-55-7 | |
| Record name | 1519-55-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31629 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | α-Cyano-4-methoxycinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate](/img/structure/B73391.png)

![[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7(6H)-one](/img/structure/B73395.png)






![4-[Bis(2-chloroethyl)amino]phenol](/img/structure/B73406.png)

